molecular formula C12H22O10S B013913 Thiocellobiose CAS No. 80951-92-4

Thiocellobiose

Cat. No. B013913
CAS RN: 80951-92-4
M. Wt: 358.36 g/mol
InChI Key: VMEDEPBFFWJMMG-WELRSGGNSA-N
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Description

Synthesis Analysis

The synthesis of thiocellobiose, or 4-S-β-D-glucopyranosyl-4-thio-D-glucopyranose, has been achieved through phase-transfer catalysis. Key intermediates such as methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethylsulfonyl-α-D-galactopyranoside and 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethylsulfonyl-β-D-mannopyranose are utilized. This synthesis involves stereoselective reactions and phase-transfer conditions, leading to the formation of thiocellobiose after a series of transesterification and selective acetolysis steps (Hamacher, 1984).

Molecular Structure Analysis

The molecular structure of thiocellobiose has been studied using NMR techniques, particularly focusing on its conformation when bound to β-glucosidase from Streptomyces sp. Thiocellobiose exhibits three conformational families in free state—syn, anti-Ψ, and anti-Φ—while only the syn conformation is recognized by the enzyme. These insights suggest a complex interaction with enzymes, highlighting its potential as an inhibitor or substrate mimic (Montero et al., 1998).

Chemical Reactions and Properties

Thiocellobiose's chemical reactivity and properties, particularly in the context of enzymatic reactions, have been explored. It has been used as a ligand for the separation of cellobiohydrolases from Trichoderma reesei by affinity chromatography, demonstrating its utility in studying and isolating enzyme activities related to cellulose degradation. The synthesis of thiocellobiose derivatives and their binding affinities offer insights into the enzyme-substrate interactions and the potential for biochemical applications (Orgeret et al., 1992).

Scientific Research Applications

  • Glucosidase Inhibitor Study : Thiocellobiose is utilized to study the conformation of a glucosidase inhibitor and its interaction with cellobiose (Montero et al., 1998).

  • Bacterial Infection and Cloning : In molecular biology, thiocellobiose aids in studying bacterial infection and plays a role in cloning processes (Hastings, 1993).

  • Cellulase Production Inducer : It acts as a powerful inducer of cellulase production in the tetrapolar hymenomycete Schizophyllum commune, indicating its role in fungal biology (Rho et al., 1982).

  • Biomedical Applications : Thiocellobiose is involved in biomedical research, particularly in studies focusing on amino acids, polypeptides, DNA, proteins, and cancer detection using terahertz (THz) technology (Gong et al., 2019).

  • Antimicrobial and Anticancer Potential : Thiopeptides, which include thiocellobiose, are active against Gram-positive bacteria and inhibit the proliferation of human cancer cells, offering potential clinical applications (Li et al., 2012).

  • Poly-beta-hydroxybutyrate Biosynthesis : Thiocellobiose-related genes are used as hybridization probes in the study of poly-beta-hydroxybutyrate biosynthesis in bacteria (Peoples & Sinskey, 1989).

  • Enzymatic Activity : Various studies focus on the enzymatic activities of thiocellobiose-related enzymes, which have applications in industrial processes due to their thermostable, alkali-stable, and halotolerant properties (Zhang et al., 2011; Zhang et al., 2015).

  • Industrial Applications : Cellulases and related enzymes, including those acting on thiocellobiose, find wide applications in various industries like food, brewery, textile, and biofuel production (Bhat, 2000).

  • Biosynthesis Studies : Thiocellobiose is essential in the study of biosynthetic pathways, such as the biosynthesis of thiamin in bacteria (Settembre et al., 2003).

  • Enzyme Induction : It is recognized as a potential enzyme-inducer, particularly in the context of cellulose degradation (Hamacher, 1984).

Safety And Hazards

The safety data sheet for thiocellobiose was not available in the search results .

Future Directions

While specific future directions for thiocellobiose research are not mentioned in the search results, there is a general trend towards the development of new innovative antibiofilm materials, including those that employ aqueous-soluble macromolecules .

properties

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10S/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEDEPBFFWJMMG-WELRSGGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)SC(C(CO)O)C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001659
Record name 4-S-Hexopyranosyl-4-thiohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-

CAS RN

80951-92-4
Record name Thiocellobiose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080951924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-S-Hexopyranosyl-4-thiohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
ZJ Witczak, R Chhabra, H Chen, XQ Xie - Carbohydrate Research, 1997 - Elsevier
… inhibitory activity of the new thiocellobiose derivative 3 against P-glucosidase from sweet almond p-glucosidase. The synthesis of analogous thiocellobiose [ 171 and thiomaltose [ 181 …
D Rho, M Desrochers, L Jurasek, H Driguez… - Journal of …, 1982 - Am Soc Microbiol
… High-performance liquid chromatography showed no hydrolysis of thiocellobiose when … induction with 0.5 mM thiocellobiose. Further increase of the thiocellobiose concentration did not …
Number of citations: 77 journals.asm.org
E Montero, M Vallmitjana, JA Pérez-Pons, E Querol… - FEBS letters, 1998 - Elsevier
… Thiocellobiose behaves as an inhibitor of this glucosidase … of thiocellobiose when free in solution. Experimental data show that, in contrast with the natural O-analogue, thiocellobiose …
C Orgeret, E Seillier, C Gautier, J Defaye… - Carbohydrate …, 1992 - Elsevier
… At this stage, the sequence of reactions already developed for the synthesis of 4thiocellobiose was used again, Le., reaction of deacetylated 11 with methyl 2,3,6&-Obenzoyl-4-0-triflyl-…
H Driguez - Glycoscience Synthesis of Substrate Analogs and …, 2008 - Springer
The chemical syntheses of thiooligosaccharides which were reported up to the beginning of 1996 are reviewed. Therefore, this article brings up to date previous reviews on thiosugars: (…
Number of citations: 219 0-link-springer-com.brum.beds.ac.uk
K Hamacher - Carbohydrate research, 1984 - Elsevier
Syntheses of the potential enzyme-inducers thiocellobiose (7) and thiosophorose (11) are described. The intermediates methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethylsulfonyl-α-d-…
T Kurasawa, M Yachi, M Suto… - Applied and …, 1992 - Am Soc Microbiol
Cellulase induction by β-glucodisaccharides was investigated by using non-cellulase-induced mycelia of Penicillium purpurogenum P-26, a highly-cellulase-producing fungus. …
Number of citations: 87 journals.asm.org
E Monteroa, M Vallmitjanab, JA Peèrez-Ponsb… - FEBS …, 1998 - academia.edu
… Thiocellobiose behaves as an inhibitor of this glucosidase … of thiocellobiose when free in solution. Experimental data show that, in contrast with the natural O-analogue, thiocellobiose …
Number of citations: 2 www.academia.edu
T Terauchi, Y Koyama, S Machida… - Journal of Applied …, 2011 - jstage.jst.go.jp
… glucopyranose [4-Thiocellobiose] (3).The purif ed white solid 3 (23.4 mg, 92.9%) was … S-β-Dglucopyranosyl-4-thio-D-glucopyranose (thiocellobiose) and 2-S-β-D-glucopyranosyl-2-thio-…
Number of citations: 3 www.jstage.jst.go.jp
LJ Desrochers, PJ Neumann - academia.edu
MATERIALS AND METHODS Microorganism. A S. commune Fr. strain 13 (ATCC 38548) was used throughout this work. The isolation and description of this strain has been reported …
Number of citations: 0 www.academia.edu

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